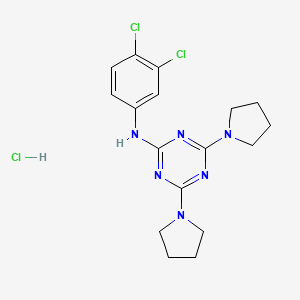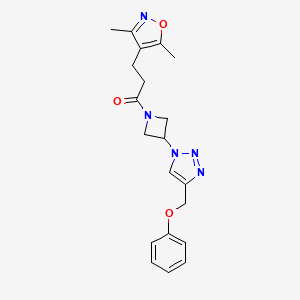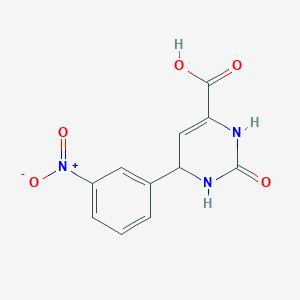
6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules like thiamine, uracil, and cytosine . The 3-nitrophenyl group is a nitroaromatic compound, which are known for their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, nitrophenols can be prepared from nitroaniline via a diazotization reaction . Pyrimidines can be synthesized through several methods, including the Biginelli reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a nitrophenyl group, and a carboxylic acid group .Chemical Reactions Analysis
Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . Carboxylic acids can participate in various reactions including esterification and amide formation .Physical And Chemical Properties Analysis
Nitrophenols are typically yellow solids and are more acidic than phenol itself . Carboxylic acids are polar and can form hydrogen bonds, which often makes them soluble in water .Scientific Research Applications
Applications in Biochemistry and Material Science
The chemical framework of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid shares structural similarities with other nitrogen-rich heterocyclic compounds, which are pivotal in various biochemical and material science applications. For instance, derivatives like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrate significant utility as spin labels in electron spin resonance studies due to their stable nitroxide radicals, aiding in the investigation of molecular dynamics and structure in peptides and proteins (Toniolo, Crisma, & Formaggio, 1998).
Antidiabetic Potential
The structural motif of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is also found in compounds with antidiabetic properties. Research on derivatives such as N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides has showcased potential antidiabetic activity through α-amylase inhibition, highlighting the therapeutic relevance of this chemical structure in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial and Anticancer Evaluation
Compounds structurally related to 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, particularly those with modifications on the tetrahydropyrimidine ring, have shown notable antimicrobial and anticancer activities. For example, 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters demonstrated significant efficacy against Escherichia coli and colon cancer cell lines, underscoring the potential of these compounds in developing new therapeutic agents (Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2012).
Oxidation Studies
The oxidation reactions involving derivatives of tetrahydropyrimidine, akin to the 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid structure, provide valuable insights into the synthesis of novel compounds with enhanced biological activities. Studies on the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide reveal the potential for developing diverse compounds with varied functionalities, influencing their pharmacological properties (Khanina & Dubur, 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)9-5-8(12-11(17)13-9)6-2-1-3-7(4-6)14(18)19/h1-5,8H,(H,15,16)(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBAWDABQEPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)
![8-(3-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670566.png)
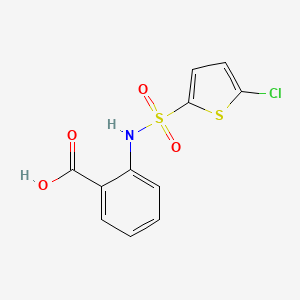
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)

![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)

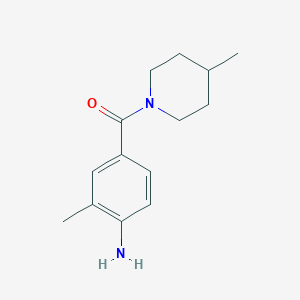
![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2670581.png)
